molecular formula C9H10N2O2 B13582987 6-(Methoxymethyl)benzo[d]isoxazol-3-amine

6-(Methoxymethyl)benzo[d]isoxazol-3-amine

Katalognummer: B13582987
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: GHZMPEYNUWHLHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methoxymethyl)-1,2-benzoxazol-3-amine is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the methoxymethyl group at the 6-position and an amine group at the 3-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-1,2-benzoxazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 6-(methoxymethyl)-1,2-benzoxazol-3-amine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methoxymethyl)-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxymethyl and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-(Methoxymethyl)-1,2-benzoxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it of interest in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(methoxymethyl)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The methoxymethyl group and the amine group can interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies on its mechanism of action would involve understanding its binding affinity and interaction with these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxymethyl-1,2-benzoxazole: Lacks the amine group at the 3-position.

    1,2-Benzoxazol-3-amine: Lacks the methoxymethyl group at the 6-position.

    6-(Methoxymethyl)-1,2-benzoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

6-(Methoxymethyl)-1,2-benzoxazol-3-amine is unique due to the presence of both the methoxymethyl group and the amine group, which can confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

6-(methoxymethyl)-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O2/c1-12-5-6-2-3-7-8(4-6)13-11-9(7)10/h2-4H,5H2,1H3,(H2,10,11)

InChI-Schlüssel

GHZMPEYNUWHLHQ-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC2=C(C=C1)C(=NO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.